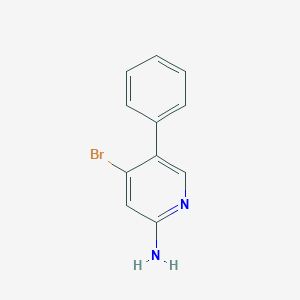![molecular formula C8H9NO4 B232502 (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)
(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione, also known as ethyl pyruvate, is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. Ethyl pyruvate is a derivative of pyruvic acid and has been shown to possess anti-inflammatory, antioxidant, and anti-apoptotic properties.
Mecanismo De Acción
The exact mechanism of action of (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate is not fully understood, but it is thought to act by modulating the expression of genes involved in inflammation and oxidative stress. It has been shown to inhibit the activation of NF-κB signaling pathways, which are involved in the production of pro-inflammatory cytokines. Additionally, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antioxidant properties, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to possess anti-apoptotic properties by inhibiting the release of cytochrome c and reducing caspase-3 activity. It has also been shown to improve mitochondrial function and reduce mitochondrial damage in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate in lab experiments is its low toxicity and high solubility in water. It can be easily administered to cells or animals without causing significant harm. Additionally, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to be stable at room temperature and can be stored for long periods of time. However, one limitation of using (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate is its potential to interfere with other cellular processes, such as glycolysis, due to its structural similarity to pyruvic acid.
Direcciones Futuras
There are several potential future directions for the study of (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate. One area of interest is its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to possess neuroprotective properties and may have potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate and its potential therapeutic applications in various diseases.
In conclusion, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate is a promising compound with unique properties and potential therapeutic applications. Its anti-inflammatory, antioxidant, and anti-apoptotic properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
Ethyl pyruvate can be synthesized through a variety of methods, including the esterification of pyruvic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. Another method involves the reaction of (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione alcohol with di(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione oxalate in the presence of a catalyst, followed by hydrolysis of the resulting (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione oxalate to produce (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate.
Aplicaciones Científicas De Investigación
Ethyl pyruvate has been extensively studied for its potential therapeutic applications in a variety of diseases, including sepsis, traumatic brain injury, and ischemia-reperfusion injury. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB signaling pathways. Additionally, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propiedades
Nombre del producto |
(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione |
|---|---|
Fórmula molecular |
C8H9NO4 |
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8(12)5-3-4-6(10)9-7(5)11/h3-4,12H,2H2,1H3,(H,9,10,11)/b8-5+ |
Clave InChI |
BMAPFUHXPILKQQ-VMPITWQZSA-N |
SMILES isomérico |
CCO/C(=C/1\C=CC(=O)NC1=O)/O |
SMILES |
CCOC(=C1C=CC(=O)NC1=O)O |
SMILES canónico |
CCOC(=C1C=CC(=O)NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



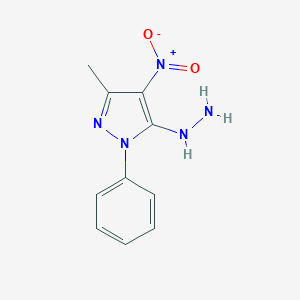
![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)
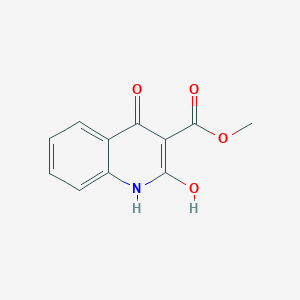

![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
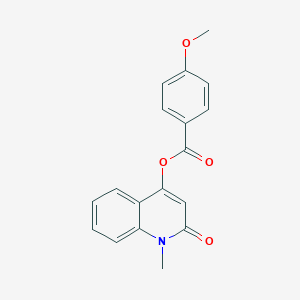


![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
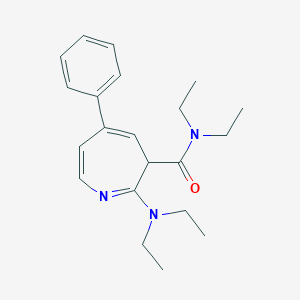
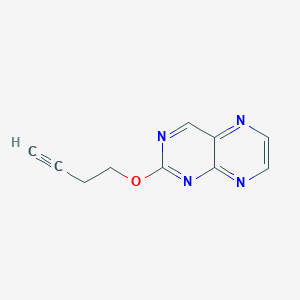

![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)
